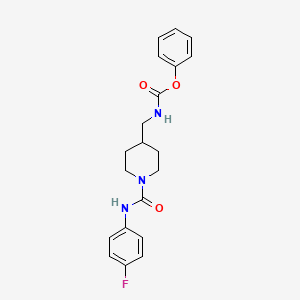
フェニル((1-((4-フルオロフェニル)カルバモイル)ピペリジン-4-イル)メチル)カルバメート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl ((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)carbamate is a useful research compound. Its molecular formula is C20H22FN3O3 and its molecular weight is 371.412. The purity is usually 95%.
BenchChem offers high-quality Phenyl ((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenyl ((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
作用機序
Target of Action
Carbamates are generally known to interact with various enzymes and receptors in the body .
Mode of Action
Carbamates typically work by inhibiting enzymes, which can lead to various physiological effects .
Biochemical Pathways
Carbamates are known to affect various biochemical pathways depending on their specific targets .
Pharmacokinetics
The pharmacokinetics of a compound can greatly influence its bioavailability and efficacy .
Result of Action
The effects would depend on the specific targets and pathways that the compound interacts with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Phenyl ((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)carbamate. Factors such as temperature, pH, and the presence of other compounds can affect how the compound interacts with its targets .
生物活性
Phenyl ((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)carbamate, often referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interactions with various biological targets. This article explores the synthesis, biological mechanisms, and activity data associated with this compound.
The synthesis of Phenyl ((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)carbamate typically involves several steps:
- Formation of the Piperidine Ring : The initial step involves the cyclization of appropriate precursors to form the piperidine structure.
- Introduction of the Fluorophenyl Group : This is achieved through nucleophilic substitution reactions using 4-fluoroaniline.
- Carbamoylation : The piperidine intermediate is reacted with a carbamoyl chloride derivative.
- Final Coupling : The final product is obtained by coupling with a phenolic derivative under controlled conditions.
The molecular formula for this compound is C26H30FN5O4, and it has a molecular weight of 495.5 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate various signaling pathways, influencing cellular responses. For instance, the compound's structure allows it to bind effectively to targets involved in neurotransmission and other physiological processes.
Antioxidant Properties
Compounds containing piperidine rings have been noted for their antioxidant activities. These properties are critical in mitigating oxidative stress in biological systems, which is linked to various diseases .
Neuropharmacological Effects
Given its structural similarity to known psychoactive substances, this compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin pathways. Research into similar piperidine derivatives has shown potential in treating conditions such as anxiety and depression .
Case Studies and Research Findings
Several studies have been conducted on related compounds that provide insight into the potential effects of Phenyl ((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)carbamate:
- In Vitro Studies : A study evaluating the inhibitory effects on certain enzymes found that carbamate derivatives could significantly reduce enzyme activity associated with inflammatory pathways .
- In Vivo Studies : Animal models treated with similar piperidine compounds demonstrated reduced tumor growth and improved survival rates in cancer studies, suggesting potential anticancer properties .
- Cell-Based Assays : Various assays have confirmed that related compounds can modulate cellular responses related to apoptosis and cell proliferation, indicating their utility in therapeutic applications .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C26H30FN5O4 |
| Molecular Weight | 495.5 g/mol |
| Biological Activities | Antimicrobial, Antioxidant |
| Mechanism of Action | Enzyme inhibition, receptor modulation |
| Potential Applications | Neuropharmacology, oncology |
特性
IUPAC Name |
phenyl N-[[1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3/c21-16-6-8-17(9-7-16)23-19(25)24-12-10-15(11-13-24)14-22-20(26)27-18-4-2-1-3-5-18/h1-9,15H,10-14H2,(H,22,26)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZOSAKZVOKIIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)OC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














